molecular formula C13H12N2O2S B12924831 4-methyl-2-phenacyl-5-sulfanyl-1H-pyrimidin-6-one

4-methyl-2-phenacyl-5-sulfanyl-1H-pyrimidin-6-one

Cat. No.: B12924831
M. Wt: 260.31 g/mol
InChI Key: RYGTXJMZOONOOP-UHFFFAOYSA-N
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Description

4-methyl-2-phenacyl-5-sulfanyl-1H-pyrimidin-6-one is a heterocyclic compound that contains a pyrimidine ring substituted with a phenacyl group, a sulfanyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-phenacyl-5-sulfanyl-1H-pyrimidin-6-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the cyclization of appropriate precursors such as β-diketones and guanidine derivatives under acidic or basic conditions.

    Introduction of the Phenacyl Group: The phenacyl group can be introduced via Friedel-Crafts acylation using phenacyl chloride and an appropriate catalyst like aluminum chloride.

    Addition of the Sulfanyl Group: The sulfanyl group can be added through nucleophilic substitution reactions using thiols or disulfides.

    Methylation: The methyl group can be introduced through alkylation reactions using methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-phenacyl-5-sulfanyl-1H-pyrimidin-6-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the phenacyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenacyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, dimethylformamide, and catalytic amounts of acids or bases.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Amino or thio derivatives of the original compound.

Scientific Research Applications

4-methyl-2-phenacyl-5-sulfanyl-1H-pyrimidin-6-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its ability to interact with various biological targets.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds and pharmaceuticals.

    Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-methyl-2-phenacyl-5-sulfanyl-1H-pyrimidin-6-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may target enzymes, receptors, or DNA, leading to inhibition or modulation of their activity.

    Pathways Involved: It can affect various cellular pathways, including those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-2-phenacyl-5-thio-1H-pyrimidin-6-one: Similar structure but with a thio group instead of a sulfanyl group.

    2-phenacyl-5-sulfanyl-1H-pyrimidin-6-one: Lacks the methyl group at the 4-position.

    4-methyl-2-phenacyl-1H-pyrimidin-6-one: Lacks the sulfanyl group.

Uniqueness

4-methyl-2-phenacyl-5-sulfanyl-1H-pyrimidin-6-one is unique due to the presence of both the phenacyl and sulfanyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs

Properties

Molecular Formula

C13H12N2O2S

Molecular Weight

260.31 g/mol

IUPAC Name

4-methyl-2-phenacyl-5-sulfanyl-1H-pyrimidin-6-one

InChI

InChI=1S/C13H12N2O2S/c1-8-12(18)13(17)15-11(14-8)7-10(16)9-5-3-2-4-6-9/h2-6,18H,7H2,1H3,(H,14,15,17)

InChI Key

RYGTXJMZOONOOP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=N1)CC(=O)C2=CC=CC=C2)S

Origin of Product

United States

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